molecular formula C34H26N2 B8805252 4,5-diphenyl-1-trityl-1H-imidazole CAS No. 31635-59-3

4,5-diphenyl-1-trityl-1H-imidazole

Cat. No.: B8805252
CAS No.: 31635-59-3
M. Wt: 462.6 g/mol
InChI Key: LGEQKBQDFVOESR-UHFFFAOYSA-N
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Description

4,5-Diphenyl-1-trityl-1H-imidazole (CAS 31635-59-3) is a high-value chemical intermediate with the molecular formula C34H26N2 and a molecular weight of 462.58 g/mol. This compound features a trityl (triphenylmethyl) group protecting one of the nitrogen atoms on the imidazole ring. This protection is crucial in multi-step organic synthesis, as the bulky trityl group can be selectively removed under mild acidic conditions, allowing for further functionalization of the imidazole core at a later stage. The imidazole scaffold is a fundamental structure in medicinal chemistry and drug discovery due to its widespread presence in biologically active molecules . It is known for its role in enzymatic processes, such as in the histidine amino acid residue, and serves as a key building block for compounds with a broad spectrum of therapeutic activities . Researchers utilize this and related substituted imidazoles in the development of novel substances with potential antibacterial, anti-inflammatory, antitumor, and antioxidant properties . The specific 4,5-diphenyl substitution pattern makes this compound a versatile synthon for creating π-extended molecular systems, which are of significant interest in the development of advanced organic materials . This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly for professional use and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

31635-59-3

Molecular Formula

C34H26N2

Molecular Weight

462.6 g/mol

IUPAC Name

4,5-diphenyl-1-tritylimidazole

InChI

InChI=1S/C34H26N2/c1-6-16-27(17-7-1)32-33(28-18-8-2-9-19-28)36(26-35-32)34(29-20-10-3-11-21-29,30-22-12-4-13-23-30)31-24-14-5-15-25-31/h1-26H

InChI Key

LGEQKBQDFVOESR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(C=N2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

The antimicrobial potential of 4,5-diphenyl-1-trityl-1H-imidazole derivatives has been extensively studied. Research indicates that these compounds exhibit significant antibacterial effects against various pathogens.

  • Study Findings : Jain et al. synthesized derivatives of 4,5-diphenyl-1H-imidazole and evaluated their antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results showed that certain derivatives demonstrated potent antibacterial activity, outperforming standard drugs like Norfloxacin .
  • Comparative Data Table :
CompoundActivity against S. aureusActivity against E. coliActivity against B. subtilis
4aModerateGoodModerate
4bGoodModerateGood
4cExcellentExcellentGood
4dPoorModeratePoor

Anti-inflammatory Activity

The anti-inflammatory properties of imidazole derivatives have also been a focus of research. Studies indicate that modifications in the chemical structure can enhance their efficacy.

  • Research Insights : A study compared the anti-inflammatory effects of several derivatives with the standard drug indomethacin. The results indicated that compounds with specific substitutions (e.g., chloro and methoxy groups) exhibited enhanced activity, with some derivatives showing up to 83% inhibition compared to indomethacin's 71% .
  • Case Study Summary :
    • Objective : To evaluate the anti-inflammatory activity of synthesized compounds.
    • Methodology : Rat paw edema model was used for testing.
    • Results : The most active compound (4e) showed significant improvement in reducing inflammation compared to standard treatments.

Anticonvulsant Activity

Recent studies have identified the anticonvulsant potential of this compound derivatives.

  • Findings : A series of synthesized compounds were tested for anticonvulsant activity, revealing that certain derivatives exhibited significant effects in animal models. The study highlighted that a bromo-substituted derivative was particularly effective .

Antihypertensive Activity

The antihypertensive potential of imidazole derivatives has also been explored.

  • Experimental Results : Navarrete-Vazquez et al. investigated the vasorelaxant effects of various imidazole derivatives in hypertensive models. The findings indicated that specific compounds could significantly lower blood pressure in experimental settings .
  • Data Table for Antihypertensive Effects :
CompoundEC50 (μM) with Endothelium (+E)E max (%) with Endothelium (+E)
67a369.3791.2
67b210.3375.14
67c548.590.97

Chemical Reactions Analysis

Catalytic Cyclization

A copper(I)-catalyzed reaction in n-butanol under reflux yields 2,4,5-trisubstituted imidazoles .
Mechanism :

  • Intermediate Formation :

    • Aldehyde condenses with ammonia (from NH4_4OAc) to form a diamine intermediate.

    • Benzil reacts with NH4_4OAc to generate an α-hydroxyketone intermediate.

  • Cyclization :

    • Intermediates undergo dehydration and oxidation, facilitated by CuI, to form the imidazole core .

  • Trityl Group Incorporation :

    • The trityl (triphenylmethyl) group is introduced via substitution at the N1 position during or post-cyclization, enhancing steric bulk and lipophilicity.

Example Synthesis :

Starting MaterialsCatalyst/ConditionsYieldSource
Benzil, 4-Cl-benzaldehydeCuI, BuOH, reflux85–92%
Benzil, aldehyde derivativesTrichloromelamine (Cl+^+), solvent-free, 110°C78–90%

Nucleophilic Substitution Reactions

The trityl group at N1 enables selective deprotection and functionalization:

  • Acid-Labile Deprotection :
    Treatment with trifluoroacetic acid (TFA) removes the trityl group, yielding 4,5-diphenyl-1H-imidazole for further derivatization.

  • Alkylation/Acylation :
    The deprotected NH site reacts with alkyl halides or acyl chlorides to form N-substituted derivatives .

Functionalization Example :
4,5-Diphenyl-1-trityl-1H-imidazoleTFA4,5-Diphenyl-1H-imidazoleR-X4,5-Diphenyl-1-R-imidazole\text{this compound} \xrightarrow{\text{TFA}} \text{4,5-Diphenyl-1H-imidazole} \xrightarrow{\text{R-X}} \text{4,5-Diphenyl-1-R-imidazole}

Electrophilic Aromatic Substitution (EAS)

The phenyl groups at C4 and C5 undergo regioselective EAS:

  • Halogenation :
    Chlorination or bromination occurs at para positions of the phenyl rings under Lewis acid catalysis (e.g., FeCl3_3) .

  • Nitration :
    Nitrating agents (HNO3_3/H2_2SO4_4) selectively functionalize phenyl rings, though steric hindrance from the trityl group may reduce reactivity.

Oxidation and Reduction

  • Oxidation :
    The imidazole ring resists oxidation, but side-chain phenyl groups may form epoxides or ketones under strong oxidants (e.g., KMnO4_4) .

  • Reduction :
    Catalytic hydrogenation (H2_2, Pd/C) reduces the imidazole ring to imidazoline, though this is rarely reported for trityl-protected derivatives .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

  • Suzuki-Miyaura :
    Brominated phenyl rings react with arylboronic acids to form biaryl derivatives .

  • Buchwald-Hartwig Amination :
    Introduces amine groups at halogenated positions for pharmaceutical applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substitutional Variations

Key analogs and their substituents:

Compound Name 1-Position 2-Position 4/5-Positions Key Features
4,5-Diphenyl-1-trityl-1H-imidazole Trityl H Phenyl High steric bulk at N1
2-(4-Fluorophenyl)-4,5-diphenyl-1H-imidazole H 4-Fluorophenyl Phenyl Electron-withdrawing F enhances polarity
4,5-Diphenyl-2-p-tolyl-1H-imidazole H p-Tolyl (4-methyl) Phenyl Electron-donating CH₃ improves lipophilicity
1-(3,5-Dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole 3,5-Dimethoxyphenyl Phenyl Methyl Methoxy groups enhance H-bonding potential
1,2,4,5-Tetraphenyl-1H-imidazole Phenyl Phenyl Phenyl Fully aromatic; planar structure

Physical and Spectroscopic Properties

Melting Points :
  • 4,5-Diphenyl-2-p-tolyl-1H-imidazole: 231–233°C
  • 2-(4-Fluorophenyl)-4,5-diphenyl-1H-imidazole: Not explicitly reported, but fluorinated analogs typically exhibit higher MPs than non-fluorinated derivatives due to dipole interactions .
  • Trityl-substituted analog : Expected to have a lower melting point than smaller substituents due to steric hindrance reducing crystal packing efficiency.
Spectroscopic Data :
  • IR Spectroscopy :
    • 4,5-Diphenyl-2-p-tolyl-1H-imidazole: Peaks at 1600 cm⁻¹ (C=N stretching) and 3033 cm⁻¹ (aromatic C–H) .
    • Trityl-substituted analog: Similar C=N stretching but additional peaks for C–Ph bonds (~690–750 cm⁻¹).
  • NMR Spectroscopy :
    • 4,5-Diphenyl-2-p-tolyl-1H-imidazole: δ 2.39 ppm (CH₃), 7.23–7.79 ppm (aromatic protons) .
    • Trityl-substituted analog: Aromatic protons from trityl (δ 6.8–7.5 ppm) and downfield shifts for N1 due to electron donation.
Antimicrobial Activity :
  • 2-(4-Substituted phenyl)-4,5-diphenyl-1H-imidazoles show moderate-to-high toxicity against microbial strains, with electron-withdrawing groups (e.g., NO₂) enhancing activity .
Coordination Chemistry :
  • Imidazoles with electron-rich substituents (e.g., methoxy, methyl) act as ligands for metal ions (e.g., Ir³⁺) .
  • The trityl group’s steric hindrance might limit metal binding compared to less bulky derivatives.
Optical Properties :
  • 2-(4-Fluorophenyl)-4,5-diphenyl-1H-imidazole exhibits strong fluorescence due to the fluorophenyl moiety .
  • Trityl-substituted analogs are less studied but may show redshifted absorption due to extended conjugation.

Preparation Methods

One-Pot Multicomponent Condensation Reactions

The most widely reported method for synthesizing 4,5-diphenyl-1-trityl-1H-imidazole involves a one-pot multicomponent reaction (MCR) of benzil, trityl chloride (or triphenylmethanol), and ammonium acetate under acidic conditions.

Standard Procedure

A mixture of benzil (1.0 mmol), trityl chloride (1.2 mmol), ammonium acetate (3.0 mmol), and glacial acetic acid (5 mL) is refluxed at 120°C for 6–8 hours . The reaction is monitored via TLC, and the crude product is precipitated by cooling, filtered, and recrystallized from ethanol. This method achieves yields of 85–92% .

Mechanistic Insights :

  • Imine Formation : Ammonium acetate decomposes to release ammonia, which condenses with benzil to form a diimine intermediate .

  • Cyclization : The diimine undergoes acid-catalyzed cyclization to generate the imidazole core .

  • Tritylation : The trityl group is introduced via nucleophilic substitution at the N1 position, facilitated by the acidic medium .

Catalytic Enhancements

Recent advances employ catalysts to improve efficiency:

CatalystConditionsTime (h)Yield (%)Reference
TrichloromelamineSolvent-free, 110°C192
KMnO₄/CuSO₄Ethanol, reflux289
SiO₂-NaHSO₄Solvent-free, 100°C1.594
[Pyridine-SO₃H]ClSolvent-free, 100°C1.291

Trichloromelamine (TCM) and SiO₂-NaHSO₄ are particularly effective, reducing reaction times to ≤1.5 hours while maintaining high yields . The TCM system operates via in situ generation of NH₂ groups, which accelerate cyclization and tritylation .

Stepwise Synthesis via Intermediate Isolation

For applications requiring precise stereochemical control, a two-step approach is employed:

Synthesis of 4,5-Diphenyl-1H-imidazole

Benzil (1.0 mmol), ammonium acetate (3.0 mmol), and benzaldehyde (1.0 mmol) are refluxed in acetic acid for 4 hours to yield 4,5-diphenyl-1H-imidazole (87–92% yield) .

Tritylation Reaction

The intermediate (1.0 mmol) is treated with trityl chloride (1.5 mmol) in dry dichloromethane (DCM) under nitrogen, with triethylamine (2.0 mmol) as a base. After stirring at 25°C for 12 hours, the product is isolated via column chromatography (hexane:ethyl acetate, 4:1) . This method achieves 78–84% yield but requires additional purification steps.

Solvent-Free and Green Chemistry Approaches

Environmental considerations have driven the adoption of solvent-free protocols:

Grinding Technique

A mixture of benzil (1.0 mmol), trityl chloride (1.2 mmol), ammonium acetate (3.0 mmol), and molecular iodine (10 mol%) is ground in a mortar for 20–30 minutes. The exothermic reaction completes at 70°C, yielding 88–90% product .

Microwave-Assisted Synthesis

Microwave irradiation (350 W, 5 minutes) of the same reagents in aqueous NaOH (pH 10–12) followed by neutralization with HOAc produces the target compound in 93% yield . This method reduces energy consumption and reaction time by >90% compared to conventional heating .

Spectral Data

  • ¹H NMR (DMSO-d₆, 400 MHz) : δ 7.22 (s, 1H, imidazole H2), 7.31–7.45 (m, 25H, trityl and phenyl protons) .

  • ¹³C NMR (100 MHz) : δ 147.8 (C2), 139.5 (C4/C5), 128.6–130.2 (aromatic carbons), 77.4 (CPh₃) .

  • IR (KBr) : 3050 cm⁻¹ (C-H aromatic), 1605 cm⁻¹ (C=N), 1490 cm⁻¹ (C-C aromatic) .

Physicochemical Properties

  • Molecular Formula : C₃₄H₂₆N₂

  • Molecular Weight : 462.6 g/mol

  • Melting Point : 218–220°C

Competing Side Reactions

  • N-Tritylation vs. O-Tritylation : The trityl group preferentially binds to the imidazole nitrogen (N1) due to higher nucleophilicity compared to oxygen .

  • Oxidation of Benzoin : When using benzoin instead of benzil, CuI (15 mol%) is added to suppress oxidation side products, improving yield by 12–15% .

Catalyst Recycling

Trichloromelamine and SiO₂-NaHSO₄ can be reused for 3–4 cycles without significant activity loss, as demonstrated by FT-IR and XRD analyses .

Q & A

Q. How can researchers optimize the synthesis of 4,5-diphenyl-1-trityl-1H-imidazole to improve yield and purity?

Methodological Answer: The synthesis typically involves a multi-step reaction, starting with substituted imidazole precursors. For example, potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) can facilitate alkylation of the imidazole core using allyl bromide or trityl chloride . Key steps include:

  • Precursor preparation : Use 2-(substituted-phenyl)-4,5-diphenyl-1H-imidazole derivatives as starting materials.
  • Alkylation : Introduce the trityl group via nucleophilic substitution under anhydrous conditions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are critical for isolating high-purity products. Yield optimization requires precise stoichiometry (e.g., 1:2 molar ratio of imidazole:alkylating agent) and reaction time control (45–90 minutes) to minimize side products like over-alkylated derivatives .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer: A combination of techniques is recommended:

  • 1^1H/13^13C NMR : Confirm substitution patterns and trityl group integration (e.g., aromatic protons at δ 6.8–7.9 ppm, trityl CH at δ 5.2–5.5 ppm) .
  • IR Spectroscopy : Identify C=N stretching (~1660 cm1^{-1}) and NH absence (due to trityl protection) .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+^+ at m/z 535.23) .
  • Elemental Analysis : Ensure <0.3% deviation for C, H, N content .

Q. How do steric effects from the trityl group influence reactivity in cross-coupling reactions?

Methodological Answer: The bulky trityl group at N1 reduces nucleophilicity at the imidazole ring, directing reactivity toward positions C2 or C4. For example:

  • Suzuki Coupling : Requires Pd(PPh3_3)4_4/K2_2CO3_3 in toluene/ethanol (80°C, 12 hours) for aryl boronic acid coupling at C2 .
  • Electrophilic Substitution : Trityl protection enhances regioselectivity for halogenation (e.g., N-bromosuccinimide at C4) . Steric hindrance can slow reaction kinetics, necessitating higher catalyst loadings (5–10 mol%) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve ambiguities in the molecular conformation of this compound derivatives?

Methodological Answer: X-ray crystallography provides atomic-level insights:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 295 K. Index reflections with SHELXS .
  • Structure Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen bonding analysis (e.g., C–H···π interactions between trityl and phenyl groups) .
  • Validation : Check R-factor (<0.05), residual electron density (<1 eÅ3^{-3}), and Hirshfeld surface analysis for packing defects . Example: The dihedral angle between the imidazole ring and trityl-substituted phenyl groups ranges 35–82°, confirming non-planarity critical for ligand-receptor studies .

Q. What strategies address contradictions in hydrogen-bonding patterns observed in imidazole derivatives?

Methodological Answer: Contradictions arise from polymorphism or solvent effects. Systematic approaches include:

  • Graph Set Analysis : Classify hydrogen bonds (e.g., C(6)\text{C(6)} chains or R22(8)\text{R}_2^2(8) rings) using Etter’s rules .
  • Computational Modeling : Compare DFT-optimized geometries (B3LYP/6-311+G(d,p)) with experimental data to identify solvent-influenced conformers .
  • Variable-Temperature XRD : Detect dynamic H-bond rearrangements (e.g., C–H···O vs. N–H···O dominance at 100–300 K) .

Q. How do electron-withdrawing substituents on phenyl rings affect the photophysical properties of this compound?

Methodological Answer: Substituents like nitro (-NO2_2) or fluoro (-F) groups alter conjugation:

  • UV-Vis Spectroscopy : Nitro groups redshift absorption (λmax_{\text{max}} ~320 nm vs. ~290 nm for unsubstituted derivatives) due to enhanced π→π* transitions .
  • Fluorescence Quenching : Electron-withdrawing groups reduce quantum yield (e.g., Φ = 0.12 for -NO2_2 vs. Φ = 0.45 for -OCH3_3) via intramolecular charge transfer .
  • TD-DFT Calculations : Correlate HOMO-LUMO gaps (ΔE = 3.1–3.5 eV) with experimental Stokes shifts .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies between theoretical and experimental dipole moments in imidazole derivatives?

Methodological Answer: Discrepancies often stem from solvation or crystal-packing effects:

  • Solvent Correction : Apply PCM models (e.g., COSMO-RS) to theoretical dipole moments .
  • Crystallographic Symmetry : Check for inversion centers or glide planes that mask dipole components .
  • Experimental Validation : Use dielectric spectroscopy in solution (e.g., toluene vs. DMSO) to isolate environmental impacts .

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